molecular formula C24H14ClN3O5 B6111602 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide

Cat. No. B6111602
M. Wt: 459.8 g/mol
InChI Key: NMLMPHWJWAMVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide, also known as CN2097, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and their inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide has also been shown to reduce the expression of COX-2, an enzyme that is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide in lab experiments is its high potency and selectivity for COX enzymes. This allows for precise and accurate studies of its effects on various biological processes. However, one of the limitations of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide. One potential direction is the development of more potent and selective COX inhibitors based on the structure of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide. Another direction is the study of its potential use in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, the study of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide's effects on other biological processes, such as angiogenesis and apoptosis, could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide involves the reaction of 5-chloro-2-aminobenzoxazole with 3-nitrobenzaldehyde and furan-2-carboxylic acid in the presence of a suitable catalyst. The resulting product is then purified using column chromatography and recrystallization techniques to obtain pure N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClN3O5/c25-15-8-9-21-18(13-15)27-24(33-21)14-4-3-5-16(12-14)26-23(29)22-11-10-20(32-22)17-6-1-2-7-19(17)28(30)31/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMPHWJWAMVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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